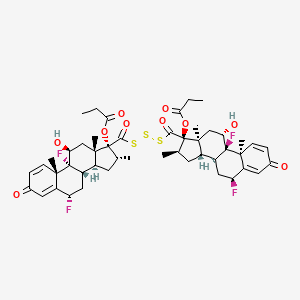
3-Oxo Rosuvastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo Rosuvastatin is a derivative of Rosuvastatin, a widely used statin medication for lowering cholesterol levels and reducing the risk of cardiovascular diseases. Rosuvastatin functions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. The 3-Oxo derivative is of interest due to its potential enhanced pharmacological properties and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo Rosuvastatin involves multiple steps, starting from commercially available precursors. One common method includes the oxidation of Rosuvastatin using specific oxidizing agents under controlled conditions. The process typically involves:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the oxo group at the 3-position.
Purification: The product is purified using techniques like recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving:
Catalytic Oxidation: Employing catalysts to enhance the efficiency of the oxidation step.
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxo Rosuvastatin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: The oxo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Higher oxidized derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Oxo Rosuvastatin has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its potential effects on cellular cholesterol metabolism.
Medicine: Explored for enhanced efficacy in lowering cholesterol levels and reducing cardiovascular risks.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3-Oxo Rosuvastatin is similar to that of Rosuvastatin. It inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase, reducing the production of mevalonic acid, a precursor in cholesterol biosynthesis. This leads to a decrease in cholesterol levels in the liver and an increase in the uptake of low-density lipoprotein cholesterol from the bloodstream.
Comparación Con Compuestos Similares
- Atorvastatin
- Simvastatin
- Pravastatin
- Fluvastatin
- Lovastatin
Comparison: 3-Oxo Rosuvastatin is unique due to its specific structural modification, which may confer enhanced stability and efficacy compared to other statins. While all statins share a common mechanism of action, the presence of the oxo group in this compound may result in different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in certain clinical scenarios.
Propiedades
Número CAS |
1346747-49-6 |
|---|---|
Fórmula molecular |
C₂₂H₂₆FN₃O₆S |
Peso molecular |
479.52 |
Sinónimos |
-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-3-oxo-6-heptenoic Acid; 5-Hydroxy-3-keto Rosuvastatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)





